molecular formula C12H10ClNO2 B6415126 6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261938-89-9

6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B6415126
CAS No.: 1261938-89-9
M. Wt: 235.66 g/mol
InChI Key: FZWBMXQQLZHWLU-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 6-position. The phenyl substituents include a chlorine atom at the meta (3-) position and a methoxy group at the para (4-) position. Its IUPAC name reflects this substitution pattern, and its molecular formula is C₁₂H₁₀ClNO₂ (calculated based on analogous compounds) .

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-5-2-8(6-10(12)13)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBMXQQLZHWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692666
Record name 6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-89-9
Record name 6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of the 3-chloro-4-methoxyphenyl group, which is coupled with a halogenated pyridine . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(3-chloro-4-methoxyphenyl)pyridin-3-one.

    Reduction: Formation of 6-(3-chloro-4-methoxyphenyl)pyridin-3-amine.

    Substitution: Formation of 6-(3-azido-4-methoxyphenyl)pyridin-3-ol or 6-(3-thio-4-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Pyridin-3-ol Derivatives and Their Properties
Compound Name Substituents on Pyridine Substituents on Phenyl/Other Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-(3-Chloro-4-methoxyphenyl)pyridin-3-ol -OH (position 3) -Cl (3), -OCH₃ (4) on phenyl C₁₂H₁₀ClNO₂ 251.67 Potential pharmaceutical intermediate
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol -OH (position 3) -Cl (4), -OCH₃ (2) on phenyl C₁₂H₁₀ClNO₂ 251.67 Commercial availability (CAS 1017414-83-3)
2-Chloro-6-(hydroxymethyl)pyridin-3-ol -OH (3), -Cl (2), -CH₂OH (6) N/A C₆H₅ClNO₂ 173.56 Hydrophilicity due to -CH₂OH; research applications
6-Iodo-5-methoxypyridin-3-ol -OH (3), -OCH₃ (5), -I (6) N/A C₆H₆INO₂ 267.03 Halogen substituent for enhanced reactivity
6-Ethylpyridin-3-ol derivatives -OH (3), -C₂H₅ (6) N/A C₇H₉NO 123.15 Improved biochemical activity with longer alkyl chains

Substituent Position and Electronic Effects

  • In contrast, 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3) reverses these substituents, which may alter dipole moments and solubility . Halogen substituents (e.g., iodine in 6-Iodo-5-methoxypyridin-3-ol) increase molecular weight and polarizability, favoring interactions in catalytic or receptor-binding contexts .
  • Alkyl and Hydroxymethyl Groups :

    • The hydroxymethyl group in 2-Chloro-6-(hydroxymethyl)pyridin-3-ol enhances hydrophilicity, making it suitable for aqueous-phase reactions .
    • Ethyl or propyl chains at the 6-position (e.g., 6-ethylpyridin-3-ol) improve lipid solubility and membrane permeability, critical for drug bioavailability .

Commercial and Research Relevance

  • Supplier Availability : Compounds like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol are commercially available (e.g., MFCD18312327), indicating industrial demand for pyridin-3-ol scaffolds .
  • Synthetic Flexibility : The presence of multiple halogens (Cl, I) or functional groups (-CH₂OH, -OCH₃) allows diverse modifications, facilitating use in combinatorial chemistry .

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